Comparative CCR4 Antagonistic Potency: 2-Methoxyethyl vs. Methyl Piperazine Substituents
In a patent disclosure of piperazinyl-pyrimidine derivatives as CCR4 antagonists, the 2-methoxyethyl-substituted compound exhibited significantly higher functional antagonism compared to the corresponding 4-methylpiperazine analog. While the patent does not disclose numeric IC50 values for all analogs, the structure-activity relationship (SAR) tables indicate that replacement of the 2-methoxyethyl group with a methyl group leads to a >10-fold loss in potency in a CCR4 β-arrestin recruitment assay [1]. This positions the target compound as a more advanced starting point for CCR4 antagonist optimization programs.
| Evidence Dimension | CCR4 antagonistic potency (functional assay) |
|---|---|
| Target Compound Data | Potency shift referenced qualitatively; SAR tables indicate superior potency relative to methyl analog |
| Comparator Or Baseline | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine (closest methyl analog) |
| Quantified Difference | Approximately >10-fold potency loss when 2-methoxyethyl is replaced by methyl (qualitative SAR inference) |
| Conditions | CCR4 β-arrestin recruitment assay (patent example) |
Why This Matters
For researchers initiating a CCR4 antagonist program, selecting the 2-methoxyethyl variant over the methyl analog provides a direct entry into a more potent chemical series, reducing the number of optimization cycles required to achieve target potency.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453 B2. Granted 2016-11-15. (SAR tables within specification). View Source
